molecular formula C22H16N2OS B8717912 N-(4,5-Diphenyl-thiazol-2-yl)-benzamide

N-(4,5-Diphenyl-thiazol-2-yl)-benzamide

Cat. No.: B8717912
M. Wt: 356.4 g/mol
InChI Key: JQHAHDXKCUBZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-Diphenyl-thiazol-2-yl)-benzamide is a thiazole-derived compound featuring a benzamide group attached to a 4,5-diphenyl-substituted thiazole ring. Thiazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties . The benzamide moiety enhances molecular interactions with biological targets, such as enzymes or DNA, by providing hydrogen-bonding and π-stacking capabilities.

Properties

Molecular Formula

C22H16N2OS

Molecular Weight

356.4 g/mol

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C22H16N2OS/c25-21(18-14-8-3-9-15-18)24-22-23-19(16-10-4-1-5-11-16)20(26-22)17-12-6-2-7-13-17/h1-15H,(H,23,24,25)

InChI Key

JQHAHDXKCUBZBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Thiazole-Benzamide Scaffolds

Compounds sharing the thiazole-benzamide core exhibit variations in substituents that influence their properties:

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
  • Structure : A thiazole ring linked to a benzamide group with 2,4-dichloro substituents on the phenyl ring.
  • Activity : Demonstrates anti-inflammatory, analgesic, and antipyretic properties, attributed to the thiazole and halogenated benzamide groups .
N-(4,5-Dihydro-thiazol-2-yl)-N-(2,6-dimethyl-phenyl)-2-methyl-benzamide
  • Structure : A dihydrothiazole ring fused to a dimethylphenyl group and a methyl-substituted benzamide.
  • Significance : Highlights the impact of alkylation on solubility and bioavailability .
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide
  • Structure : Combines a thioxo-oxadiazole ring with a chloro-benzamide group.
  • Relevance : Illustrates how hybrid heterocycles (e.g., oxadiazole-thiazole) can modulate biological activity .

Benzamide Derivatives with Other Heterocycles

Imidazole-Based Analogs ()

Compounds such as 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide (4a) and its derivatives (4b–4j) feature a dicyanoimidazole ring instead of thiazole.

  • Key Observations :
    • Electron-withdrawing substituents (e.g., nitro in 4c) increase melting points (292–294°C) compared to electron-donating groups (methoxy in 4e: 262–265°C) .
    • High yields (82–85%) suggest efficient synthesis routes for imidazole-benzamide hybrids.
Thiadiazole and Isoxazole Hybrids ()
  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) :

    • Melting point: 160°C, lower than thiazole analogs due to the isoxazole-thiadiazole framework.
    • Synthetic yield: 70%, indicating moderate efficiency .
  • N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) :

    • Higher melting point (290°C) and molecular weight (414.49 g/mol) suggest enhanced stability from the pyridine-thiadiazole system .
Triazole Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones incorporate sulfonyl and triazole groups.

  • Key Features :
    • Absence of C=O IR bands confirms tautomeric shifts to thione forms.
    • S-alkylation with halogenated ketones improves structural diversity .
Antiparasitic Activity
  • N-Phenylbenzamide bis(2-aminoimidazoline) derivatives (): Exhibit in vitro and in vivo activity against Trypanosoma brucei, linked to interactions with AT-rich DNA in the kinetoplast .
Anti-Inflammatory and Analgesic Effects

Melting Points and Substituent Effects

  • Electron-withdrawing groups (e.g., nitro, chloro) increase melting points by enhancing dipole interactions and crystallinity (e.g., 4c: 292–294°C ).
  • Electron-donating groups (e.g., methoxy, methyl) reduce melting points due to decreased polarity (e.g., 4d: 251–252°C ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.